molecular formula C8H6F11IO B3040809 1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane CAS No. 243128-39-4

1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane

Cat. No.: B3040809
CAS No.: 243128-39-4
M. Wt: 454.02 g/mol
InChI Key: BQEKWBVYUIERMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane is a fluorinated organic compound with the molecular formula C8H6F11IO This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and a heptafluoropropoxy group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane typically involves the reaction of appropriate fluorinated precursors with iodine-containing compounds under controlled conditions. One common method involves the use of 1,1,1,2-tetrafluoroethane as a starting material, which undergoes a series of fluorination and iodination reactions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the highly reactive and potentially hazardous reagents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amine derivatives, while oxidation reactions may produce iodinated alcohols or ketones .

Scientific Research Applications

1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane involves its interaction with molecular targets through its fluorinated and iodinated groups. These interactions can affect the compound’s reactivity, stability, and binding affinity to specific targets. The pathways involved may include halogen bonding, hydrophobic interactions, and electron-withdrawing effects of the fluorine atoms .

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2-Tetrafluoroethane: A fluorinated compound used as a refrigerant and solvent.

    1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodobutane: A structurally similar compound with a butane backbone instead of pentane.

    1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopropane: Another similar compound with a propane backbone.

Uniqueness

1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane is unique due to its specific combination of fluorinated and iodinated groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1,1,1,2-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-iodopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F11IO/c1-3(20)2-4(9,6(12,13)14)21-8(18,19)5(10,11)7(15,16)17/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEKWBVYUIERMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane
Reactant of Route 2
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane
Reactant of Route 3
Reactant of Route 3
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane
Reactant of Route 4
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane
Reactant of Route 5
Reactant of Route 5
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane
Reactant of Route 6
Reactant of Route 6
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.